molecular formula C19H21N3O4S2 B2829025 3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877654-79-0

3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2829025
CAS RN: 877654-79-0
M. Wt: 419.51
InChI Key: XQOUDAXVCAIOJE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures resembling the specified chemical have been synthesized and characterized through various methods, highlighting their potential in drug discovery and development. For instance, new heterocyclic compounds, including those with pyrimidine derivatives, have been synthesized and fully characterized by elemental and spectral analyses. These methods include melting point, TLC, FT IR, ^1H NMR spectroscopy, ^13C NMR, and mass spectroscopy, indicating a focus on understanding their structural and pharmacological properties (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Pharmacological Activities

The synthesis of structurally related compounds is often driven by the pursuit of pharmacological activities. For instance, compounds synthesized from similar chemical structures have been investigated for their potential antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant activities. This indicates a broad interest in the therapeutic applications of such molecules (F. Bassyouni & O. Fathalla, 2013).

Potential as PET Imaging Agents

Compounds with morpholino and pyrimidine components have also been investigated for their potential as PET imaging agents, particularly in the context of neurological diseases such as Parkinson's disease. This suggests the utility of such compounds in medical imaging and diagnostics, providing insights into their application beyond traditional therapeutic uses (Min Wang, Mingzhang Gao, Zhidong Xu, & Q. Zheng, 2017).

Antitumor Activity

Significant research has been conducted into the antitumor activity of thieno[3,2-d]pyrimidine derivatives, with several compounds demonstrating potent anticancer activity comparable to established chemotherapeutics. This underscores the importance of such structures in developing new anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Insecticidal and Antifungal Applications

Research has also explored the insecticidal and antifungal applications of pyrimidine derivatives, indicating their potential in agricultural sciences and the management of pest-related issues (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, & S. A. Abdel-Raheem, 2014).

properties

IUPAC Name

3-(3-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-25-14-4-2-3-13(11-14)22-18(24)17-15(5-10-27-17)20-19(22)28-12-16(23)21-6-8-26-9-7-21/h2-4,11H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOUDAXVCAIOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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